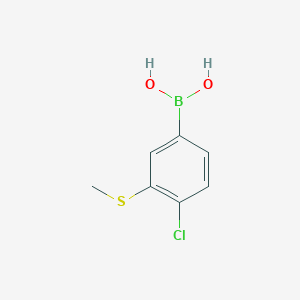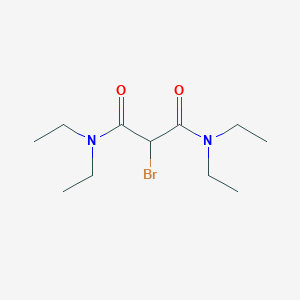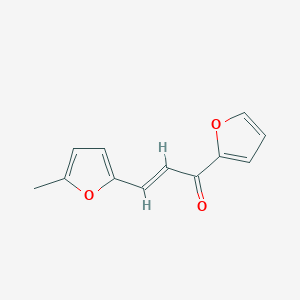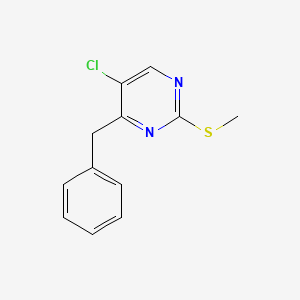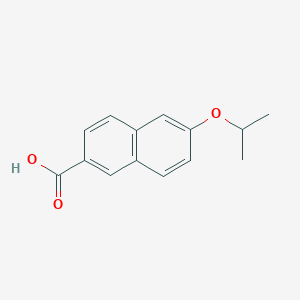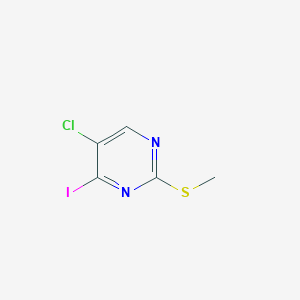
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide is an organomagnesium compound with the molecular formula C₁₂H₆BrF₃Mg and a molecular weight of 311.38 g/mol . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a trifluorophenyl group and a phenyl group attached to a magnesium bromide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide can be synthesized through the reaction of 4-bromo-3,4,5-trifluorobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the following steps:
Preparation of the Reaction Mixture: 4-bromo-3,4,5-trifluorobenzene is dissolved in THF.
Addition of Magnesium: Magnesium turnings are added to the solution under an inert atmosphere.
Reaction Monitoring: The reaction is monitored for the formation of the Grignard reagent.
Purification: The product is purified by distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can be used in halogen-metal exchange reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in anhydrous THF.
Coupling Reactions: Often requires a palladium catalyst and a base such as potassium carbonate.
Substitution Reactions: Involves the use of halogenated substrates and an inert atmosphere to prevent side reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Result from Suzuki-Miyaura coupling reactions.
Organometallic Intermediates: Produced in halogen-metal exchange reactions.
Scientific Research Applications
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drug candidates through the formation of carbon-carbon bonds.
Material Science: Utilized in the preparation of advanced materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide involves the formation of a nucleophilic carbon-magnesium bond. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets include carbonyl compounds, halogenated substrates, and other electrophilic species. The pathways involved in its reactions typically include nucleophilic addition, oxidative addition, and transmetalation .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Lacks the trifluorophenyl group, making it less reactive in certain reactions.
4-(2,3,4-Trifluorophenyl)phenylmagnesium Bromide: Similar structure but different fluorine substitution pattern, affecting its reactivity and selectivity.
4-(3,4-Difluorophenyl)phenylmagnesium Bromide: Contains one less fluorine atom, leading to different electronic properties.
Uniqueness
4-(3,4,5-Trifluorophenyl)phenylmagnesium bromide is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its reactivity and selectivity in various chemical reactions. The trifluorophenyl group also imparts unique electronic properties, making it a valuable reagent in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
magnesium;1,2,3-trifluoro-5-phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3.BrH.Mg/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h2-7H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGZAETVYGZBDQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C2=CC(=C(C(=C2)F)F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
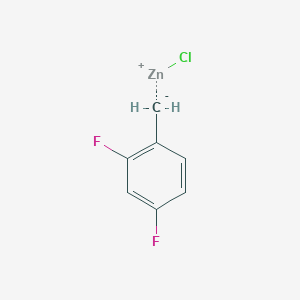
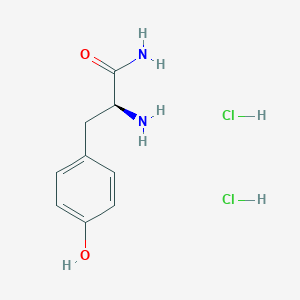
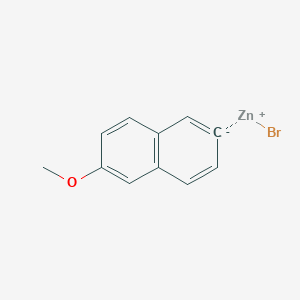
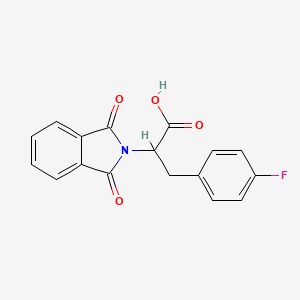

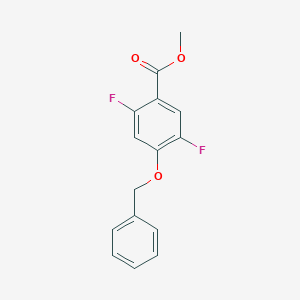
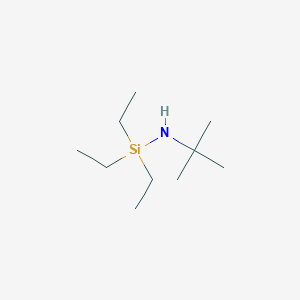
![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)
